

Investigational New Drug PCLX-001 for Leukemia: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zelenirstat

Cat. No.: B8246011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PCLX-001 (**zelenirstat**) is a first-in-class, orally bioavailable, small molecule investigational new drug that acts as a potent pan-N-myristoyltransferase (NMT) inhibitor. By targeting the fundamental cellular process of myristoylation, PCLX-001 presents a novel therapeutic strategy for various hematological malignancies, including leukemia. This document provides an in-depth technical overview of PCLX-001, summarizing its mechanism of action, preclinical efficacy, and clinical trial data in leukemia. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to N-Myristoylation and PCLX-001

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.^{[1][2]} This process is catalyzed by N-myristoyltransferases (NMTs), with two isoforms, NMT1 and NMT2, present in humans.^{[1][2]} Myristoylation is essential for the proper localization and function of a wide range of proteins involved in key cellular processes, including signal transduction, protein-membrane interactions, and oncogenic pathways.^{[1][3]}

PCLX-001 is a potent inhibitor of both NMT1 and NMT2, with IC₅₀ values of 5 nM and 8 nM, respectively.^[4] By inhibiting these enzymes, PCLX-001 disrupts the myristoylation of numerous

proteins critical for cancer cell survival and proliferation, leading to a dual mechanism of action that ultimately induces apoptosis.[3][5]

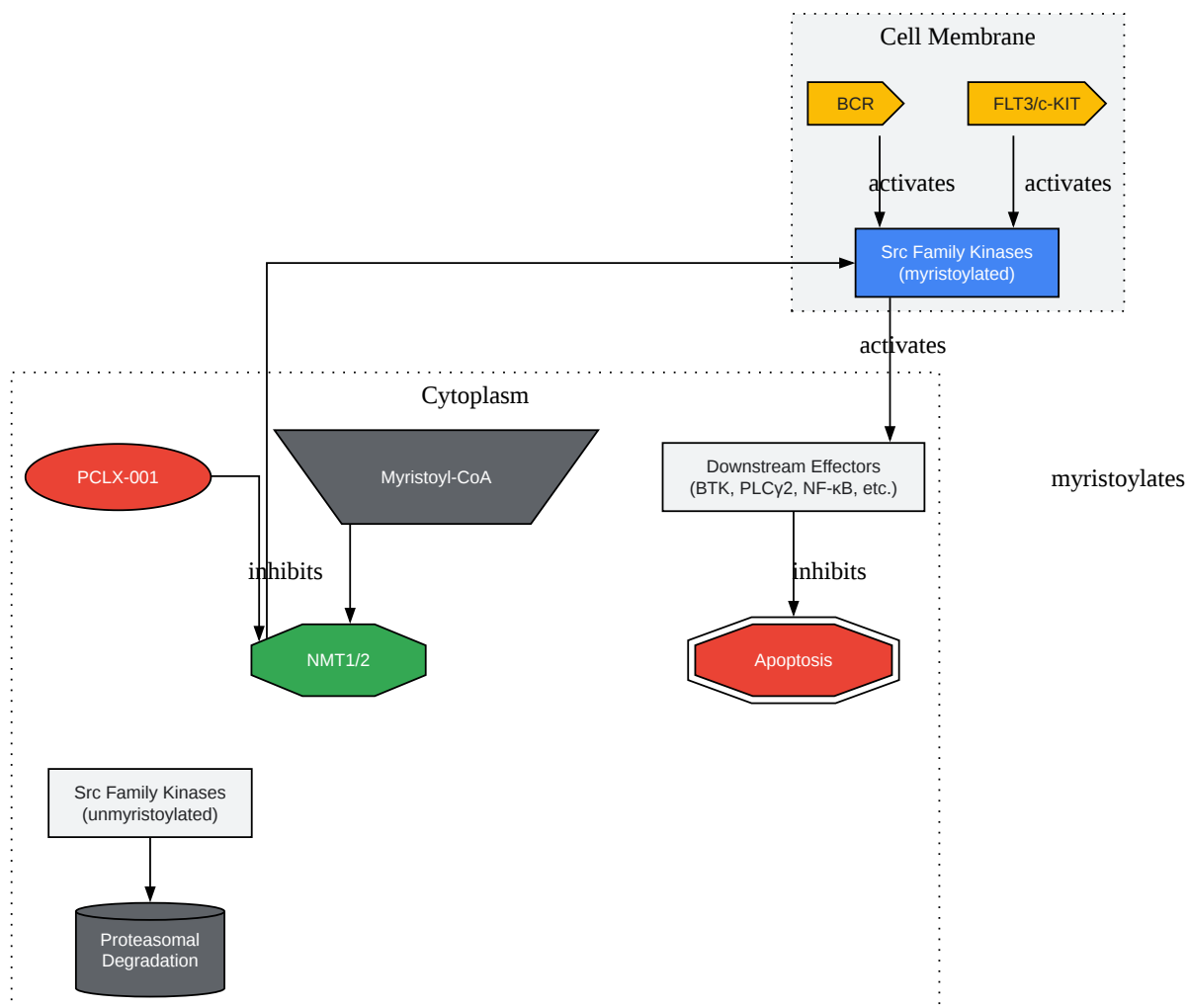
Mechanism of Action

The anti-leukemic activity of PCLX-001 stems from its ability to disrupt two critical cellular processes: pro-survival signaling and oxidative phosphorylation.

Inhibition of Pro-Survival Signaling Pathways

PCLX-001's primary mechanism of action is the disruption of oncogenic signaling pathways that are highly dependent on myristoylated proteins. In leukemia, two key pathways are notably affected:

- **B-Cell Receptor (BCR) Signaling:** In B-cell malignancies, PCLX-001 inhibits the myristoylation of Src family kinases (SFKs) such as LYN and FYN, which are essential for the initiation of the BCR signaling cascade.[5][6] This prevents their localization to the cell membrane, leading to their degradation and the subsequent downregulation of downstream effectors like BTK, PLC γ 2, and NF- κ B, ultimately triggering apoptosis.[1][5]
- **FLT3 and c-KIT Signaling:** In Acute Myeloid Leukemia (AML), many cases are driven by mutations in receptor tyrosine kinases like FLT3 and c-KIT. The signaling from these receptors also relies on myristoylated SFKs. PCLX-001-mediated inhibition of NMTs leads to the degradation of these SFKs, thereby blocking the downstream pro-survival signals from FLT3 and c-KIT.[3][5]

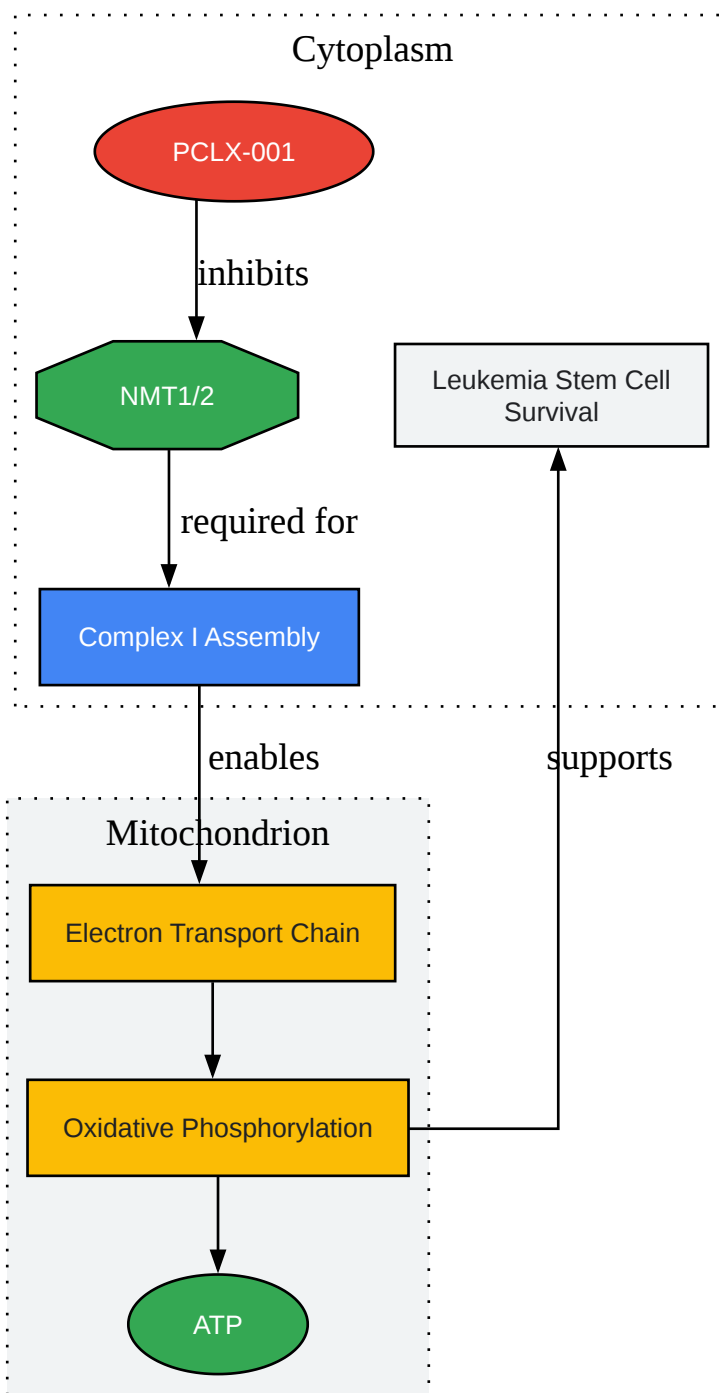


[Click to download full resolution via product page](#)

PCLX-001 Inhibition of Pro-Survival Signaling.

Disruption of Oxidative Phosphorylation

Recent studies have revealed a dual mechanism of action for PCLX-001. In addition to inhibiting pro-survival signaling, PCLX-001 also disrupts mitochondrial function. It has been shown to impair the assembly of Complex I of the electron transport chain, leading to a reduction in oxidative phosphorylation (OXPHOS).^[5] This is particularly relevant for leukemia stem cells, which are highly dependent on OXPHOS for their survival. By targeting both signaling and metabolism, PCLX-001 has the potential to eradicate both the bulk tumor and the leukemia stem cell population.^[3]



[Click to download full resolution via product page](#)

PCLX-001 Disruption of Oxidative Phosphorylation.

Preclinical Data

PCLX-001 has demonstrated significant anti-leukemic activity in a range of preclinical models, including cell lines and patient-derived xenografts (PDX).

In Vitro Efficacy

PCLX-001 has been screened against a large panel of cancer cell lines and has shown particular potency against hematological malignancies.

Parameter	Value	Cell Type/Context	Reference
IC50 (NMT1)	5 nM	Enzyme Assay	[4]
IC50 (NMT2)	8 nM	Enzyme Assay	[4]
EC50	~200 nM	AML cells	[7]
EC50	10,000 nM	Healthy cells	[7]
Potency vs. Ibrutinib	Up to 10x more potent	Lymphoma cells	[7]
Potency vs. Dasatinib	Up to 10x more potent	Lymphoma cells	[7]

In Vivo Efficacy

PCLX-001 has demonstrated the ability to regress tumors in various animal models of leukemia and lymphoma.

Model Type	Cancer Type	Outcome	Reference
Xenograft	Burkitt's Lymphoma (BL)	Tumor regression	[7]
Xenograft	Diffuse Large B-Cell Lymphoma (DLBCL)	Tumor regression	[7]
PDX	Relapsed DLBCL	Tumor regression	[1]
Xenograft	Acute Myeloid Leukemia (AML)	Reduced leukemic burden	[3]
PDX	Acute Myeloid Leukemia (AML)	Reduced leukemic burden	[3]

Clinical Development

PCLX-001 is currently being evaluated in Phase 1 and Phase 2 clinical trials for various hematological malignancies and solid tumors.

Phase 1 Study in Solid Tumors and Lymphoma (NCT04836195)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PCLX-001 in patients with relapsed or refractory solid tumors and B-cell lymphomas.[8]

Parameter	Finding	Reference
Patient Population	29 patients (25 solid tumor, 4 B-cell lymphoma)	
Dose Levels	20, 40, 70, 100, 140, 210, 280 mg once daily	
Maximum Tolerated Dose (MTD)	210 mg once daily	
Dose-Limiting Toxicities (DLTs)	Grade 3 diarrhea, diverticulitis, and dehydration at 280 mg	
Common Adverse Events	Grade 1/2 nausea, vomiting, diarrhea, fatigue	
Pharmacokinetics	Tmax: ~2 hours; Terminal half-life: ~10 hours	
Preliminary Efficacy	8 of 29 patients (28%) achieved stable disease	

Phase 1/2 Study in Acute Myeloid Leukemia (NCT06613217)

A Phase 1/2, open-label, dose-finding study of PCLX-001 in patients with relapsed or refractory AML is ongoing. The study consists of a dose-escalation and a dose-expansion part.

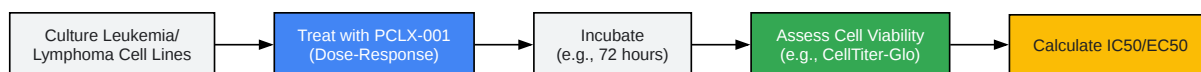
Parameter	Details	Reference
Patient Population	Relapsed or refractory AML	
Study Design	Dose escalation followed by dose expansion	
Starting Dose	40 mg once daily	
Primary Objective	To determine the recommended Phase 2 dose (RP2D)	

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies used in the preclinical evaluation of PCLX-001. For specific details, readers are encouraged to consult the supplementary information of the cited publications.

In Vitro Cell Viability Assays

- **Cell Lines:** A diverse panel of leukemia and lymphoma cell lines are used.
- **Culture Conditions:** Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells are treated with a range of concentrations of PCLX-001 for various durations (e.g., 72 hours).
- **Viability Assessment:** Cell viability is typically measured using assays such as CellTiter-Glo® (Promega) or by flow cytometry with viability dyes (e.g., propidium iodide).
- **Data Analysis:** IC50 or EC50 values are calculated using non-linear regression analysis.



[Click to download full resolution via product page](#)

In Vitro Cell Viability Assay Workflow.

Western Blotting for Protein Expression and Signaling

- **Cell Lysis:** Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-BTK, total BTK, cleaved PARP, β -actin), followed by incubation with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- **Animal Models:** Immunocompromised mice (e.g., NOD/SCID) are used.
- **Tumor Implantation:** Leukemia or lymphoma cells are implanted subcutaneously or intravenously. For PDX models, patient-derived tumor fragments or cells are used.
- **Treatment:** Once tumors are established, mice are treated with PCLX-001 (e.g., by oral gavage) or vehicle control.
- **Monitoring:** Tumor volume is measured regularly with calipers. Animal body weight and general health are also monitored.

- Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumors and organs may be harvested for further analysis (e.g., immunohistochemistry, western blotting).



[Click to download full resolution via product page](#)

In Vivo Xenograft Study Workflow.

Conclusion

PCLX-001 is a promising investigational new drug with a novel mechanism of action that targets the fundamental process of N-myristoylation. Its dual activity against both pro-survival signaling and oxidative phosphorylation provides a strong rationale for its development in leukemia and other hematological malignancies. Preclinical studies have demonstrated significant anti-tumor efficacy, and the initial clinical data from the Phase 1 study have shown a manageable safety profile and preliminary signs of clinical activity. The ongoing Phase 1/2 trial in AML will provide further insights into the therapeutic potential of PCLX-001 in this patient population with high unmet medical need. Continued research and clinical development of PCLX-001 and other NMT inhibitors are warranted to fully explore their potential as a new class of anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting N-myristoylation for therapy of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A first-in-human phase I trial of daily oral zelenistat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational New Drug PCLX-001 for Leukemia: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8246011#investigational-new-drug-pclx-001-for-leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com